2-(2-Phenylacetamido)-1,3-thiazole-4-carboxylicacid

Description

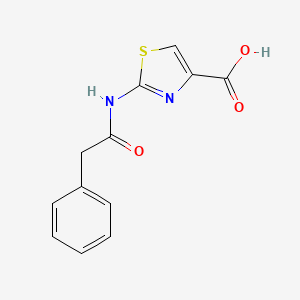

2-(2-Phenylacetamido)-1,3-thiazole-4-carboxylic acid is a thiazole derivative characterized by a carboxylic acid moiety at position 4 of the thiazole ring and a 2-phenylacetamido substituent at position 2.

Properties

IUPAC Name |

2-[(2-phenylacetyl)amino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c15-10(6-8-4-2-1-3-5-8)14-12-13-9(7-18-12)11(16)17/h1-5,7H,6H2,(H,16,17)(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIHMZXVCXRGDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(2-Phenylacetamido)-1,3-thiazole-4-carboxylic acid has various applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to study enzyme inhibition and protein interactions due to its structural similarity to natural substrates.

Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory or antimicrobial agents.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Phenylacetamido)-1,3-thiazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammatory responses or microbial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Thiazole-4-carboxylic Acid Derivatives

Structural Modifications at Position 2

The substituent at position 2 of the thiazole ring is critical for modulating biological activity and physicochemical properties.

Example 1: 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid

- Structure : Position 2 substituted with a 3-chlorophenyl group.

- Molecular Formula: C₁₀H₆ClNO₂S; Molecular Weight: 239.67 g/mol .

- Key Properties :

- Melting Point: 206–207°C

- Purity: 97% (commercially available)

- Absence of an amide bond limits hydrogen-bonding interactions, which may affect target binding specificity.

Example 2: 2-{[2-(Azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic Acid

- Structure : Position 2 substituted with a morpholine-azide hybrid group.

- Molecular Formula : C₁₀H₁₃N₅O₃S; Molecular Weight: 283.31 g/mol .

- Key Properties :

- Purity: 95%

- Comparison :

- The azide group enables click chemistry applications, offering utility in bioconjugation or probe synthesis.

- Increased molecular weight (283.31 vs. ~265 g/mol for the target compound) may reduce bioavailability.

Pharmacological Activity of Thiazole Derivatives

Cyclic Carbamate Derivatives (EP2/EP3 Agonists)

- Structure : 2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]sulfanyl substituents at position 2.

- Activity : Potent dual EP2/EP3 receptor agonists with EC₅₀ ≤ 10 nM .

- Comparison: The sulfanyl-oxazolidinone group confers high receptor affinity, whereas the phenylacetamido group in the target compound may prioritize different targets (e.g., enzymes or antimicrobial proteins). The absence of a carboxylic acid in some derivatives (e.g., cyclic carbamates) alters ionization and bioavailability.

Melting Points and Solubility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.